Isorhodanine Core Diels–Alder Reactivity Advantage
Quantum chemical calculations demonstrate that the isorhodanine scaffold (2-oxo-4-thioxo), which is the core of the target compound, exhibits substantially higher reactivity in Diels–Alder reactions than the isomeric rhodanine scaffold (2-thioxo-4-oxo). The activation energy (∆Ea) for isorhodanine participation in a model Diels–Alder reaction with dimethyl maleate is 15.2–22.3 kcal mol⁻¹, compared to 34.1–36.1 kcal mol⁻¹ for the corresponding rhodanine derivative [1]. This 14–19 kcal mol⁻¹ reduction in the kinetic barrier translates into a vastly accelerated reaction rate and enables cycloaddition-based derivatization strategies that are thermochemically inaccessible for rhodanine analogues under comparable conditions.
| Evidence Dimension | Activation energy (∆Ea) for Diels–Alder reaction with dimethyl maleate |
|---|---|
| Target Compound Data | 15.2–22.3 kcal mol⁻¹ (isorhodanine scaffold representative) |
| Comparator Or Baseline | 34.1–36.1 kcal mol⁻¹ (rhodanine scaffold representative) |
| Quantified Difference | Reduction of ~14–19 kcal mol⁻¹ |
| Conditions | DFT calculations (B3LYP/6-31+G(d) level); solvent modeled with PCM (acetic acid); gas-phase and solution-phase transition states evaluated |
Why This Matters
For procurement decisions, this data predicts that methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate will undergo cycloaddition-based diversification with dramatically higher efficiency than its rhodanine isomer, reducing reaction time and energy costs in synthetic workflows.
- [1] Tejchman, W.; Michalski, M.; Zborowski, K.K.; Berski, S. Why are rhodanines less efficient reagents in Diels–Alder reactions than isorhodanines? A quantum chemical study. J. Mol. Model. 2019, 25, 169. View Source
